molecular formula C15H12ClN3OS B12949431 1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one

1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one

Cat. No.: B12949431
M. Wt: 317.8 g/mol
InChI Key: DLPDVDRNSTXGDO-UHFFFAOYSA-N
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Description

1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one typically involves multi-step reactions. One common method involves the initial formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiophene ring is then introduced through a series of substitution reactions. The final step involves the attachment of the chlorobenzyl group to the triazole ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole and thiophene rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a triazole ring, and a chlorobenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

1-[5-[1-[(3-chlorophenyl)methyl]triazol-4-yl]thiophen-2-yl]ethanone

InChI

InChI=1S/C15H12ClN3OS/c1-10(20)14-5-6-15(21-14)13-9-19(18-17-13)8-11-3-2-4-12(16)7-11/h2-7,9H,8H2,1H3

InChI Key

DLPDVDRNSTXGDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CN(N=N2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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